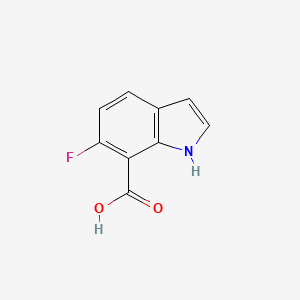
6-fluoro-1H-indole-7-carboxylic Acid
概要
説明
6-fluoro-1H-indole-7-carboxylic acid is a chemical compound with the CAS Number 875305-42-3 . It has a molecular weight of 179.15 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to a pyrrole ring, with a fluorine atom attached at the 6th position and a carboxylic acid group at the 7th position . The InChI key for this compound is YJYWCXSCEPWZIV-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, indole derivatives are known to be involved in a variety of chemical reactions due to their versatile structure .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .科学的研究の応用
Antibacterial and Antimicrobial Properties
6-fluoro-1H-indole-7-carboxylic acid derivatives have demonstrated significant in vitro antibacterial activity. For instance, enoxacin, a compound derived from this compound, shows broad and potent antibacterial properties, along with an excellent in vivo efficacy on systemic infections and low acute toxicity (Matsumoto et al., 1984). Additionally, derivatives of this compound have shown antimicrobial, anti-inflammatory, and antiproliferative activities, with some compounds exhibiting significant anticancer potential (Narayana et al., 2009).
HIV Research
Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, an intermediate in the synthesis of this compound derivatives, plays a key role in developing inhibitors for HIV non-nucleoside reverse transcriptase. The compound has been utilized in synthesizing phosphoindole inhibitors, showcasing its potential in HIV research (Mayes et al., 2010).
Cancer Research
Several this compound derivatives have shown promising results in anticancer research. For instance, derivatives synthesized using microwave irradiation methods demonstrated significant anticancer activity against various carcinoma cell lines, confirming their potential as novel anticancer agents (Bhatt et al., 2015).
Intermediate in Anticancer Drug Synthesis
The compound 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, closely related to this compound, is an important intermediate in synthesizing various biologically active anticancer drugs. This research highlights the compound's role in the rapid and efficient synthesis of potential anticancer medications (Zhang et al., 2019).
Safety and Hazards
将来の方向性
The future directions for research on 6-fluoro-1H-indole-7-carboxylic acid and similar compounds are likely to involve further exploration of their synthesis methods and biological activities. Given the importance of indole derivatives in medicinal chemistry, these compounds will continue to be a focus of research in the development of new pharmaceuticals .
作用機序
Target of Action
Indole derivatives, which include 6-fluoro-1h-indole-7-carboxylic acid, are known to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways would likely contribute to the compound’s overall biological activity.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound’s action would result in a variety of molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, dietary intake has been found to widely influence gut microbiota and the related indole metabolism . .
特性
IUPAC Name |
6-fluoro-1H-indole-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-6-2-1-5-3-4-11-8(5)7(6)9(12)13/h1-4,11H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYWCXSCEPWZIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details












試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-1-(1-oxa-9-azaspiro[4.6]undec-3-en-9-yl)ethanone](/img/structure/B2566000.png)
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2566002.png)
![2-Oxa-4-azabicyclo[3.2.0]heptan-3-one](/img/structure/B2566003.png)
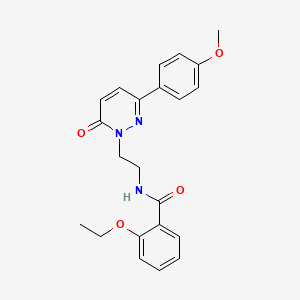
![2-[[4-(4-Ethoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2566005.png)
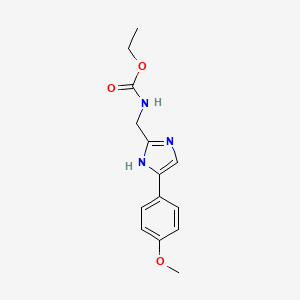
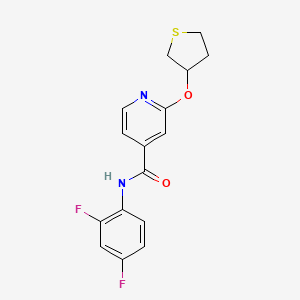
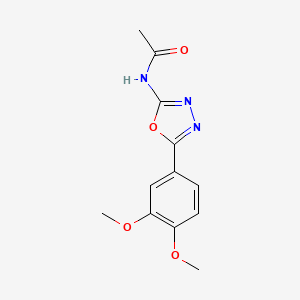
![9-(3,5-dimethylphenyl)-1-methyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-methylbenzamide](/img/structure/B2566012.png)
![4-cyclohexyl-N-[2-(3,4-diethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2566014.png)
